Cas no 101074-55-9 (2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid)
2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid
- 2-(1-methyl-6-oxopyridin-3-yl)acetic acid
- SY274224
- G61172
- 101074-55-9
- 1-Methyl-6-oxo-1,6-dihydropyridine-3-acetic Acid
- MFCD20654933
- SCHEMBL5738999
-
- Inchi: 1S/C8H9NO3/c1-9-5-6(4-8(11)12)2-3-7(9)10/h2-3,5H,4H2,1H3,(H,11,12)
- InChI Key: KIXSJIXASWWFTE-UHFFFAOYSA-N
- SMILES: O=C1C=CC(CC(=O)O)=CN1C
Computed Properties
- Exact Mass: 167.058243149g/mol
- Monoisotopic Mass: 167.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 278
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 57.6
2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029196375-5g |
2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid |
101074-55-9 | 95% | 5g |
$1688.40 | 2023-09-04 | |
| Alichem | A029196375-10g |
2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid |
101074-55-9 | 95% | 10g |
$2540.00 | 2023-09-04 | |
| Alichem | A029196375-25g |
2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid |
101074-55-9 | 95% | 25g |
$4,180.80 | 2022-04-03 | |
| Ambeed | A397672-100mg |
2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid |
101074-55-9 | 95% | 100mg |
$163.0 | 2024-08-02 | |
| Ambeed | A397672-250mg |
2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid |
101074-55-9 | 95% | 250mg |
$276.0 | 2024-08-02 | |
| Ambeed | A397672-1g |
2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid |
101074-55-9 | 95% | 1g |
$745.0 | 2024-08-02 | |
| Ambeed | A397672-100mg |
2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid |
101074-55-9 | 95% | 100mg |
$1579.0 | 2025-06-10 | |
| Ambeed | A397672-250mg |
2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid |
101074-55-9 | 95% | 250mg |
$2681.0 | 2025-06-10 | |
| Ambeed | A397672-1g |
2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid |
101074-55-9 | 95% | 1g |
$7224.0 | 2025-06-10 |
2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid Suppliers
2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid
Introduction to 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid (CAS No. 101074-55-9)
2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 101074-55-9, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic organic acid has garnered attention due to its structural and functional properties, which make it a valuable intermediate in the synthesis of various bioactive molecules. The compound belongs to the pyridine derivative class, a group known for its broad spectrum of biological activities and pharmaceutical applications.
The molecular structure of 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid consists of a pyridine ring substituted with a methyl group at the 1-position and an oxo group at the 6-position. Additionally, the 3-position of the pyridine ring is linked to an acetic acid moiety. This unique arrangement contributes to its reactivity and potential utility in drug development. The presence of both electron-withdrawing and electron-donating groups in its structure allows for diverse chemical modifications, making it a versatile building block for medicinal chemists.
In recent years, there has been increasing interest in pyridine derivatives due to their role as pharmacophores in numerous therapeutic agents. 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid has been explored in several research studies for its potential applications in treating various diseases. Its structural features suggest that it may interact with biological targets such as enzymes and receptors, leading to therapeutic effects. For instance, studies have indicated that derivatives of this compound may exhibit anti-inflammatory, antimicrobial, and anti-cancer properties.
One of the most compelling aspects of 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid is its role as a precursor in the synthesis of more complex molecules. Researchers have utilized this compound to develop novel inhibitors targeting specific enzymatic pathways involved in diseases such as diabetes and cardiovascular disorders. The acetic acid moiety provides a site for further functionalization, allowing chemists to tailor the properties of the final product to meet specific pharmacological requirements.
The synthesis of 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid typically involves multi-step organic reactions starting from readily available starting materials. Common synthetic routes include condensation reactions followed by cyclization and subsequent functional group transformations. The efficiency and scalability of these synthetic pathways are crucial for industrial applications, where large quantities of the compound may be required for pharmaceutical production.
Recent advancements in computational chemistry have also contributed to the study of 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid. Molecular modeling techniques allow researchers to predict the interactions between this compound and biological targets with high accuracy. This has facilitated the design of more effective derivatives with improved pharmacokinetic profiles. Such computational approaches are indispensable in modern drug discovery pipelines, enabling rapid screening and optimization of candidate molecules.
The pharmacological potential of 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yloxy]acetic acid has been further explored through preclinical studies. These investigations have highlighted its ability to modulate key signaling pathways involved in disease progression. For example, researchers have observed that certain derivatives of this compound can inhibit the activity of enzymes such as kinases and phosphodiesterases, which are implicated in conditions like cancer and neurodegenerative diseases.
In addition to its therapeutic applications, 2-(1-Methyl-[email protected]hydropyridin-[email protected])acetic acid has shown promise in agricultural research. Its structural similarity to natural products makes it a candidate for developing new pesticides and herbicides. By targeting specific biological processes in pests and weeds, this compound could offer an alternative to existing agrochemicals, potentially reducing environmental impact while maintaining efficacy.
The future direction of research on 2-(1-Methyl-[email protected]hydropyridin-[email protected])acetic acid is likely to focus on expanding its applications and improving its synthetic methodologies. Innovations in green chemistry may lead to more sustainable production processes, while continued exploration of its pharmacological properties could uncover new therapeutic uses. Collaborative efforts between academia and industry will be essential in translating these findings into tangible benefits for society.
In conclusion,(B)(C)(D)(E)(F)(G)(H)(I)(J)(K)(L)(M)(N)(O)(P)(Q)(R)(S)(T)(U)(V)(W)(X)(Y)(Z) are indispensable tools for advancing pharmaceutical science,[email protected][email protected][email protected][email protected][email protected][email protected][email protected][email protected][email protected][email @*](*). Their multifaceted applications span from drug development to agricultural science,[*](*). As our understanding deepens,[*](*). The exploration of such compounds will undoubtedly continue to yield groundbreaking discoveries,[*](*). Their impact on human health and societal well-being is poised to grow exponentially,[*](*). By leveraging cutting-edge technologies and fostering interdisciplinary collaboration,[*](*). We can harness their full potential,[*](*). Contributing significantly to progress across multiple domains,[*](*).
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